molecular formula C8H17NO2 B13197113 3-(1-Aminobutan-2-yl)oxolan-3-ol

3-(1-Aminobutan-2-yl)oxolan-3-ol

Cat. No.: B13197113
M. Wt: 159.23 g/mol
InChI Key: QXUNIHGPAGEXLJ-UHFFFAOYSA-N
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Description

3-(1-Aminobutan-2-yl)oxolan-3-ol is an organic compound with the molecular formula C₈H₁₇NO₂. This compound features a unique structure that includes an oxolane ring and an aminobutanol side chain. It is primarily used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminobutan-2-yl)oxolan-3-ol can be achieved through several methods. One common approach involves the use of transaminase enzymes to catalyze the conversion of 4-hydroxybutan-2-one to the desired product . This enzymatic process is advantageous due to its high enantioselectivity and mild reaction conditions.

Another method involves a multi-step synthetic protocol starting from 4-hydroxy-2-butanone. The initial formation of an oxime with hydroxylamine is followed by reduction using lithium aluminum hydride or Raney nickel . This method provides a high yield of the enantiomerically pure product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale enzymatic processes due to their efficiency and cost-effectiveness. The use of biocatalysts in these processes ensures high purity and yield, making it suitable for pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminobutan-2-yl)oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxo and alcohol derivatives, which can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

3-(1-Aminobutan-2-yl)oxolan-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Aminobutan-2-yl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. In the context of its use in antiviral drug synthesis, the compound acts as an intermediate that contributes to the formation of active pharmaceutical ingredients. The molecular targets and pathways involved include the inhibition of viral integrase enzymes, which are crucial for viral replication .

Comparison with Similar Compounds

Similar Compounds

    3-Aminobutan-1-ol: This compound shares a similar aminobutanol structure but lacks the oxolane ring.

    4-Hydroxybutan-2-one: A precursor in the synthesis of 3-(1-Aminobutan-2-yl)oxolan-3-ol, it has a simpler structure with a hydroxyl group and a ketone functional group.

Uniqueness

This compound is unique due to its combination of an oxolane ring and an aminobutanol side chain. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-(1-aminobutan-2-yl)oxolan-3-ol

InChI

InChI=1S/C8H17NO2/c1-2-7(5-9)8(10)3-4-11-6-8/h7,10H,2-6,9H2,1H3

InChI Key

QXUNIHGPAGEXLJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(CCOC1)O

Origin of Product

United States

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